molecular formula C6H11N3 B176854 N,1,3-trimethyl-1H-pyrazol-5-amine CAS No. 103068-68-4

N,1,3-trimethyl-1H-pyrazol-5-amine

Cat. No.: B176854
CAS No.: 103068-68-4
M. Wt: 125.17 g/mol
InChI Key: SFRSDMVJRJNKLS-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

N,1,3-trimethyl-1H-pyrazol-5-amine has several scientific research applications:

Safety and Hazards

The safety data sheet for “N,1,3-trimethyl-1H-pyrazol-5-amine” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it is advised to move to fresh air, wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Preparation Methods

The synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the reaction of acetamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methyl- with methyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N,1,3-trimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N,1,3-trimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of methyl and amino groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

N,2,5-trimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRSDMVJRJNKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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